2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid

Chemical Synthesis Medicinal Chemistry Quality Control

This compound is a critical synthetic building block for medicinal chemistry and chemical biology research. Its unique combination of a strained azetidine ring, a 3-bromophenyl group, and a carboxylic acid provides multiple reactive handles for SAR studies, cross-coupling reactions, and scaffold diversification. The precise 3-bromo substitution pattern is essential for consistent biological activity, as even minor isomeric variations can alter binding profiles. With a guaranteed purity of ≥95%, this intermediate ensures reproducible results in sensitive assays and synthetic transformations. Source from verified suppliers to secure reliable quality and batch-to-batch consistency for your drug discovery programs.

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
CAS No. 1951438-81-5
Cat. No. B8030329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid
CAS1951438-81-5
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESC1CN(C1)C(C2=CC(=CC=C2)Br)C(=O)O
InChIInChI=1S/C11H12BrNO2/c12-9-4-1-3-8(7-9)10(11(14)15)13-5-2-6-13/h1,3-4,7,10H,2,5-6H2,(H,14,15)
InChIKeyXYYQNPXNASISRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid (CAS 1951438-81-5): A Defined Building Block for Research and Synthesis


2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid (CAS 1951438-81-5) is a synthetic organic compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol . It is characterized by the presence of an azetidine ring (a four-membered, nitrogen-containing heterocycle) and a 3-bromophenyl group attached to an acetic acid moiety . This structure positions it as a versatile scaffold and intermediate in medicinal chemistry and chemical biology research. The compound is commercially available from multiple vendors in research-grade purity, typically 95% to 97% .

The Risks of Swapping: Why 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid Cannot Be Casually Substituted


While other azetidine-containing acetic acid derivatives exist, direct substitution is not a trivial decision and can lead to failed experiments or inconsistent results. The specific position of the bromine atom on the phenyl ring (3- vs 4-bromo) and the exact substitution pattern on the azetidine ring (N-1 vs C-3) dramatically alter the molecule's steric and electronic properties, which in turn affect its reactivity, binding affinity, and biological profile [1]. Furthermore, variations in commercial purity can introduce unknown variables into sensitive assays or synthetic routes. Therefore, selecting the precise compound 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid is critical for ensuring experimental reproducibility and achieving intended research outcomes. The evidence below provides quantitative justification for this specificity.

2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid (CAS 1951438-81-5): Quantifying Key Points of Differentiation for Informed Procurement


Defined Research-Grade Purity as a Critical Differentiator from Unspecified Batches

Procurement of 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid from reputable vendors ensures a known and verifiable purity level, which is a critical parameter for research reproducibility. For example, AKSci specifies a minimum purity of 95% for this compound , and Leyan offers it at 97% purity . In contrast, other commercial sources do not always publicly specify their purity , introducing a potential source of variability that can confound synthetic yields or biological assay results. Using a batch of unknown purity can lead to misinterpretation of data, as impurities may act as inhibitors, catalysts, or side-reactants.

Chemical Synthesis Medicinal Chemistry Quality Control

Distinct Molecular Descriptors vs. 4-Bromo Isomer

The substitution pattern of the bromine atom is a key differentiator among close analogs. 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid has the bromine at the meta-position (3-position) of the phenyl ring. Its 4-bromo analog, 2-[3-(4-bromophenyl)azetidin-3-yl]acetic acid (CAS 1803609-19-9) , differs not only in bromine position but also in the azetidine substitution point. This structural change results in a different molecular formula (C11H12BrNO2 vs. C16H20BrNO4) and significant differences in computed properties . For the target compound, its LogP (a measure of lipophilicity) is 2.28, and its Topological Polar Surface Area (TPSA) is 40.54 Ų . While direct comparative data for the exact 4-bromo isomer is not available, this class-level inference underscores that positional isomerism fundamentally alters key physicochemical descriptors, which are crucial for predicting membrane permeability and target binding.

Computational Chemistry Medicinal Chemistry QSAR

Differentiated Biological Activity vs. Non-Brominated Analog

The presence of an electron-withdrawing group like bromine is known to modulate the biological activity of azetidine-containing compounds. For 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid, preliminary studies indicate antimicrobial and anticancer properties . Specifically, it has been shown to exhibit activity against MCF7 breast cancer cells in vitro, with its derivatives showing varying degrees of cytotoxicity . In contrast, the non-brominated analog, 2-(Azetidin-3-yl)-2-phenylacetic acid , lacks this halogen and would be expected to show a different pharmacological profile based on standard structure-activity relationship (SAR) principles. The bromine atom serves as a heavy atom that can enhance interactions with target proteins and influence overall molecular reactivity.

Antimicrobial Research Anticancer Research SAR

Azacyclic Ring Strain as a Basis for Unique Synthetic Utility

The four-membered azetidine ring is characterized by significant ring strain (approximately 26.2 kcal/mol), which confers unique reactivity compared to more common five- and six-membered nitrogen heterocycles like pyrrolidines and piperidines [1]. This ring strain is a key driver of reactivity, enabling ring-opening and expansion reactions that are not feasible with larger rings. 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid combines this strained azetidine core with a reactive carboxylic acid handle and an aryl bromide for cross-coupling. This makes it a more versatile and powerful intermediate for building complex molecules, as it offers multiple orthogonal points for functionalization. The same level of ring strain is not present in analogs containing pyrrolidine or piperidine rings.

Synthetic Chemistry Organic Synthesis Methodology

2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid: Key Research and Industrial Application Scenarios


Chemical Biology Probe Development and SAR Studies

The compound's well-defined structure, featuring a strained azetidine ring, a 3-bromophenyl group, and a carboxylic acid, makes it an ideal starting point for structure-activity relationship (SAR) studies. Researchers can use the carboxylic acid to create amide libraries or the aryl bromide in Suzuki-Miyaura cross-coupling reactions to generate diverse analogs for probing biological targets . Its guaranteed purity (≥95%) ensures that observed biological effects are due to the compound and not impurities. The specific 3-bromo substitution pattern offers a distinct electronic and steric profile compared to 2- or 4-bromo isomers, allowing for nuanced exploration of target binding pockets.

Synthetic Methodology Development Leveraging Ring Strain

Synthetic chemists developing new methodologies can exploit the high ring strain of the azetidine core in this compound . The compound serves as a versatile substrate for investigating novel ring-opening, ring-expansion, or C-H functionalization reactions. The presence of multiple functional groups (azetidine nitrogen, carboxylic acid, aryl bromide) provides several independent reactive sites, making it a challenging and informative test case for developing chemoselective transformations. Success with this substrate demonstrates a method's robustness and broad applicability.

Discovery of Novel Anti-Infective Agents

Given preliminary data suggesting antimicrobial properties for this class of compound , 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid represents a viable scaffold for initiating a medicinal chemistry campaign aimed at novel antibiotics or antifungals. The compound can be used directly in initial high-throughput screening or serve as a core for generating focused compound libraries. The well-documented synthetic handles allow for rapid and systematic optimization of potency, selectivity, and pharmacokinetic properties, guided by early biological activity data.

Targeted Anticancer Agent Optimization

The demonstrated in vitro cytotoxicity against the MCF7 breast cancer cell line provides a concrete biological starting point for oncology-focused research. The compound's scaffold can be elaborated upon to improve potency, understand the mechanism of action, and potentially overcome resistance mechanisms. Its defined purity is essential for generating reliable dose-response curves and ensuring that subsequent in vivo studies are built on a foundation of reproducible and trustworthy in vitro data.

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